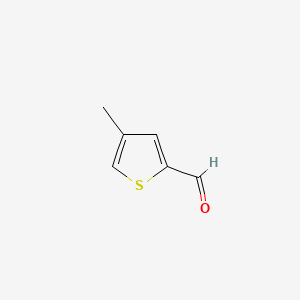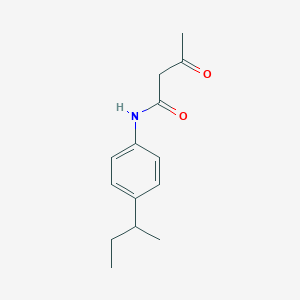
N-(4-sec-butylphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s appearance and odor if it’s a common substance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Highly Selective Rhodium-Catalyzed Reactions
The conjugate addition reactions of 4-oxobutenamides, including compounds structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, have been studied for their high regio- and enantioselectivity. These reactions, facilitated by rhodium catalysis and sterically demanding P-chiral diphosphines, demonstrate the potential of these compounds in synthetic organic chemistry for producing highly selective products with varied functional group derivatizations (Zigterman et al., 2007).
Biotransformation by Gram-positive Bacteria
Research on the environmental pollutant 4-sec-butylphenol, closely related to N-(4-sec-butylphenyl)-3-oxobutanamide, highlights its biotransformation by aerobic Gram-positive bacteria. The transformation results in less toxic products, demonstrating an application in environmental protection through bioremediation techniques (Hahn et al., 2013).
Oxidative Cyclization for Heterocyclic Compound Synthesis
The manganese(III)-induced oxidative cyclization of N-propenyl-3-oxobutanamides, a reaction process applicable to derivatives of N-(4-sec-butylphenyl)-3-oxobutanamide, produces azabicyclohexanones. This synthesis route illustrates the compound's utility in creating complex heterocyclic structures, relevant for pharmaceutical research and development (Asahi & Nishino, 2009).
Lithium Extraction Technology
The use of β-carbonyl amide derivatives, similar in structure to N-(4-sec-butylphenyl)-3-oxobutanamide, for lithium ion extraction from salt lake brines demonstrates an innovative application in the field of hydrometallurgy. This technology offers a promising approach for lithium separation processes, critical for battery manufacturing and renewable energy sectors (Ji et al., 2016).
Biodegradation of Aromatic Alkanoic Acids
The biodegradation of aromatic alkanoic acid isomers, including those structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, reveals insights into the microbial degradation pathways affected by alkyl side chain branching. This study contributes to understanding the environmental fate of such compounds and their potential impact on ecological systems (Johnson et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Direcciones Futuras
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBMIDWRMRXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387902 |
Source


|
| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sec-butylphenyl)-3-oxobutanamide | |
CAS RN |
690991-18-5 |
Source


|
| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



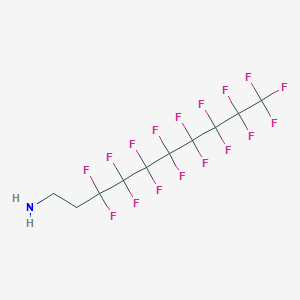
![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)
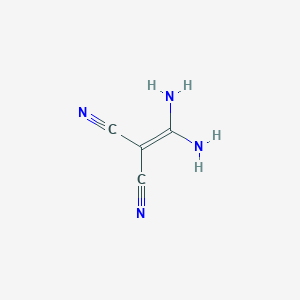
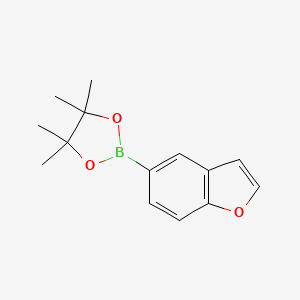



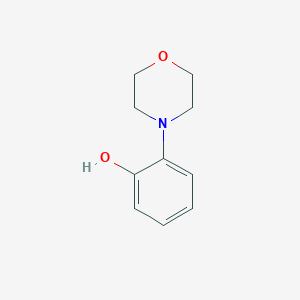
![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)


